Hppd-IN-1

Description

Enzymatic Role in Tyrosine Catabolism and Homogentisate (B1232598) Biosynthesis

The primary enzymatic role of HPPD is the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisate (HGA). fishersci.casigmaaldrich.commpg.dewikipedia.orgwikipedia.orgbmrb.ionih.govwikipedia.orgfishersci.careadthedocs.ionih.gov This reaction is a committed step in the pathway that ultimately leads to the production of acetoacetate (B1235776) and fumarate, which can enter the central metabolic pathways. fishersci.careadthedocs.io The conversion involves oxidative decarboxylation, side-chain migration, and aromatic hydroxylation. sigmaaldrich.com

In plants, homogentisate produced by HPPD is a precursor for the biosynthesis of essential molecules such as plastoquinone (B1678516) and tocopherols (B72186). fishersci.casigmaaldrich.comwikipedia.org Plastoquinones are vital components of the photosynthetic electron transport chain, while tocopherols function as antioxidants. fishersci.caguidetopharmacology.org

Distribution and Isoforms Across Biological Kingdoms

HPPD is widely distributed and found in nearly all aerobic life forms, including bacteria, fungi, plants, and mammals. fishersci.campg.dewikipedia.orgguidetopharmacology.org While the fundamental enzymatic activity is conserved, there are variations in structure and function across different organisms.

Plant HPPD is primarily located in chloroplasts and is essential for the biosynthesis of plastoquinone and tocopherols, which are critical for photosynthesis and protecting against oxidative stress and abiotic stresses. fishersci.casigmaaldrich.comwikipedia.orgguidetopharmacology.org Studies on Arabidopsis thaliana HPPD have provided insights into the enzyme's structure and mechanism in plants. bmrb.io Plant HPPD typically functions as a homodimer. sigmaaldrich.com The C-terminal region of plant HPPD plays a role in gating the active site, influencing substrate access and product release.

In mammals, HPPD is a key enzyme in the catabolic pathway of tyrosine, primarily occurring in the liver. fishersci.casigmaaldrich.commpg.dewikipedia.orgwikipedia.orgfishersci.careadthedocs.ionih.gov Deficiencies in HPPD activity in humans are associated with inherited metabolic disorders such as Type III tyrosinemia and alkaptonuria. fishersci.casigmaaldrich.commpg.dewikipedia.orgreadthedocs.io Human HPPD also functions as a homodimer. sigmaaldrich.com Structural studies have revealed that human HPPD possesses an extended C-terminus compared to some bacterial HPPDs, and this region is important for catalytic activity and gating the active site. sigmaaldrich.commpg.dereadthedocs.io

HPPD as a Molecular Target in Biochemical and Agricultural Research

The essential role of HPPD in key metabolic pathways makes it an attractive target for intervention, particularly through inhibition.

Inhibition of plant HPPD disrupts the biosynthesis of plastoquinone and tocopherols. wikipedia.org The depletion of plastoquinone subsequently affects the synthesis of carotenoids, which are crucial for protecting chlorophyll (B73375) from photodegradation. nih.gov This leads to the characteristic bleaching symptoms observed in plants treated with HPPD inhibitors, followed by chlorophyll destruction and ultimately plant death. wikipedia.orgnih.gov This mechanism of action has led to the development of HPPD-inhibiting compounds as effective herbicides for weed control in various crops. fishersci.cawikipedia.orgnih.gov HPPD-inhibiting herbicides are known for their high efficacy, broad spectrum of weed control, and favorable environmental profiles. Their unique mode of action also provides a valuable tool for managing weeds that have developed resistance to other classes of herbicides.

The inhibition of HPPD blocks the normal catabolism of tyrosine, leading to an accumulation of 4-hydroxyphenylpyruvate and elevated levels of tyrosine in the body, a condition known as tyrosinemia. nih.gov While this disruption is lethal to plants due to the impact on photosynthesis, the implications in mammals are different. In mammals, elevated tyrosine can lead to various effects, particularly affecting the liver, thyroid gland, and eyes, observed in preclinical studies. nih.gov

However, the inhibition of mammalian HPPD has also found therapeutic application. Nitisinone (B1678953), a potent HPPD inhibitor, is used to treat Type I tyrosinemia, a severe inherited disorder caused by a deficiency in an enzyme downstream of HPPD in the tyrosine catabolic pathway. wikipedia.org By inhibiting HPPD, nitisinone prevents the buildup of toxic metabolites that occur in this disorder. wikipedia.org This highlights a significant difference in the consequences of HPPD inhibition between plants and mammals, where a mechanism lethal to plants can be beneficial in treating a human disease. wikipedia.org

HPPD inhibitors, including compounds like Hppd-IN-1, typically exert their effect by binding to the active site of the enzyme, often chelating the catalytic iron ion. This interaction prevents the enzyme from efficiently converting 4-hydroxyphenylpyruvate to homogentisate. Structural studies and molecular docking analyses have identified key amino acid residues in the active site that are crucial for inhibitor binding and enzyme activity. Resistance to HPPD inhibitors in weeds can arise from various mechanisms, including mutations in the HPPD gene (target-site resistance) or enhanced metabolic detoxification of the herbicide by enzymes such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (non-target-site resistance).

Structure

2D Structure

3D Structure

Properties

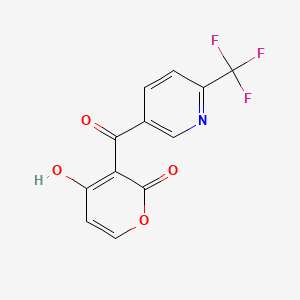

Molecular Formula |

C12H6F3NO4 |

|---|---|

Molecular Weight |

285.17 g/mol |

IUPAC Name |

4-hydroxy-3-[6-(trifluoromethyl)pyridine-3-carbonyl]pyran-2-one |

InChI |

InChI=1S/C12H6F3NO4/c13-12(14,15)8-2-1-6(5-16-8)10(18)9-7(17)3-4-20-11(9)19/h1-5,17H |

InChI Key |

SEXXPWUHBZLLDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(=O)C2=C(C=COC2=O)O)C(F)(F)F |

Origin of Product |

United States |

Hppd in 1: Identification and Initial Characterization As an Hppd Inhibitor

Origin and Chemical Class of Hppd-IN-1

This compound is identified in research as compound II-3 and is recognized as an HPPD inhibitor. nih.gov Its molecular formula is C13H8F3NO4, with a molecular weight of 299.20. nih.gov The Chemical Abstracts Service (CAS) number associated with this compound is 2950190-99-3. nih.gov While some HPPD inhibitors belong to well-defined chemical classes such as triketones, pyrazolones, and isoxazoles, the specific chemical class of this compound is characterized by its distinct structural features, which include a trifluoromethyl group and a fused ring system incorporating a pyridine-like moiety and a furanone-like structure, as indicated by its SMILES representation. nih.gov Research into novel HPPD inhibitors often explores diverse structural scaffolds beyond the established classes. nih.gov

Inhibitory Activity of this compound Against HPPD Enzymes

This compound has demonstrated inhibitory activity against HPPD enzymes, specifically against Arabidopsis thaliana HPPD (AtHPPD). nih.gov HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate (B1232598), a precursor for plastoquinones and tocopherols (B72186). By inhibiting this enzyme, this compound disrupts the synthesis of these critical plant metabolites, leading to a cascade of effects that impair photosynthesis and result in oxidative damage. This mechanism underlies its observed herbicidal activity against both broadleaf and monocotyledonous weeds. nih.gov

Determination of Half-Maximal Inhibitory Concentration (IC50) Values

The inhibitory potency of this compound against HPPD enzymes has been quantified through the determination of its half-maximal inhibitory concentration (IC50) value. In in vitro studies, this compound exhibited an IC50 value of 0.248 μM against Arabidopsis thaliana HPPD. nih.gov The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Comparative Inhibitory Potency with Reference HPPD Inhibitors (e.g., Mesotrione)

To assess the relative potency of this compound, its inhibitory activity has been compared to that of established HPPD inhibitors, such as mesotrione (B120641). Mesotrione is a commercially available herbicide belonging to the triketone class of HPPD inhibitors. In comparative in vitro studies using Arabidopsis thaliana HPPD, this compound demonstrated superior inhibitory activity with an IC50 value of 0.248 μM, compared to mesotrione which had an IC50 value of 0.283 μM. nih.gov This indicates that a lower concentration of this compound is needed to achieve the same level of HPPD inhibition as mesotrione in this specific assay.

Table 1: In Vitro IC50 Values Against Arabidopsis thaliana HPPD

| Compound | IC50 (μM) |

| This compound | 0.248 |

| Mesotrione | 0.283 |

Molecular Mechanism of 4 Hydroxyphenylpyruvate Dioxygenase Catalysis and Inhibition

Substrate Binding and Catalytic Cycle of HPPD

The catalytic cycle of HPPD involves the binding of the substrate HPP and molecular oxygen, followed by a series of chemical transformations leading to the formation of homogentisic acid. wikipedia.orgmpg.deresearchgate.netnih.govfishersci.cauni.lu

Studies have indicated that the substrate-binding mechanism of HPPD follows an ordered addition. The association of the substrate 4-hydroxyphenylpyruvate (HPP) or an HPPD inhibitor occurs prior to the binding of dioxygen. wikipedia.orgfishersci.ca The binding of HPP has been observed to significantly induce reactivity towards dioxygen. fishersci.ca Following the catalytic reaction, carbon dioxide (CO2) is typically the first product to dissociate from the enzyme. wikipedia.org

The catalytic activity of HPPD is critically dependent on the presence of a ferrous iron (Fe(II)) cofactor and molecular oxygen (dioxygen). wikipedia.orgmpg.deresearchgate.netnih.govca.gov The Fe(II) ion is coordinated within the active site, typically by a conserved triad (B1167595) of amino acid residues, such as two histidines and one glutamate. This metal center plays a vital role in the activation of dioxygen upon substrate binding, which is the initial step in the oxygenase activity of HPPD. wikipedia.org The reaction incorporates both atoms of dioxygen into the aromatic product, homogentisate (B1232598). mpg.deuni.lu

The active site of HPPD contains several key amino acid residues that are crucial for substrate binding and catalysis. Based on studies of Arabidopsis HPPD (PDB: 1SQD), specific residues have been identified as playing central roles. Gln-272, Gln-286, and Gln-358 are important for HPP binding and the initial nucleophilic attack during the reaction. wikipedia.orguni.lu These glutamine residues can form hydrogen bonds with the 4-hydroxyl group and the carboxyl group of HPP, orienting the substrate for catalysis. wikipedia.org Asn-261 and Ser-246 have been highlighted for their key roles in the C1 hydroxylation of the aromatic ring and the subsequent 1,2-rearrangement steps. wikipedia.orguni.lu Other residues, such as H183, H266, and E349 (in human HPPD numbering), are involved in coordinating the catalytic Fe(II) ion. wikipedia.org

The conversion of HPP to HGA catalyzed by HPPD is a complex process involving multiple steps within a single catalytic cycle. The generally accepted mechanism involves oxidative decarboxylation of the α-keto acid side chain of HPP, followed by hydroxylation of the aromatic ring at the C1 position, and a 1,2-shift (migration) of the acetate (B1210297) side chain. wikipedia.orgmpg.deresearchgate.netnih.govuni.lu The reaction is initiated by the bidentate binding of HPP to the ferrous center, followed by oxygen addition. fishersci.ca The nucleophilic attack of the α-keto acid side chain by activated dioxygen leads to decarboxylation. wikipedia.org Subsequently, C1 hydroxylation of the aromatic ring is proposed to occur via an electrophilic attack, potentially involving an Fe(IV)-oxene intermediate. wikipedia.org The final step involves a 1,2-shift of the acetate side chain, resulting in the formation of homogentisic acid. wikipedia.orgresearchgate.netnih.gov

Ligand-Enzyme Interactions of HPPD Inhibitors

HPPD inhibitors are a class of compounds that interfere with the enzyme's catalytic activity. researchgate.netmetabolomicsworkbench.orghealth.state.mn.us While structurally diverse, many potent HPPD inhibitors share a common mechanism of action involving interaction with the active site.

A primary mechanism by which many HPPD inhibitors exert their effect is through the chelation of the catalytic ferrous iron (Fe(II)) cation located in the enzyme's active site. fishersci.ca Inhibitors often contain a chelating moiety, such as a 1,3-diketone system, which can bind tightly to the Fe(II) ion. This chelation typically involves the displacement of water molecules that are coordinated to the iron in the enzyme's resting state. By binding to the Fe(II) center, these inhibitors block the site necessary for dioxygen activation and substrate binding, thereby preventing the catalytic conversion of HPP to HGA. fishersci.ca This interaction with the iron cation is a key feature in the inhibitory mechanism and contributes significantly to the high affinity of these compounds for HPPD. In addition to iron chelation, other interactions such as π-π stacking between aromatic rings of the inhibitor and enzyme residues (e.g., phenylalanine) can also contribute to the stability of the enzyme-inhibitor complex.

Role of Diketone Moiety and Aryl Substituents in Inhibitor Binding

A common structural feature among many potent HPPD inhibitors, including triketones, is the presence of a chelating diketone (or a tautomeric equivalent like a β-keto-enol) moiety and an aryl substituent. The diketone system is crucial for binding to the active site Fe(II) ion. The two adjacent carbonyl oxygen atoms in the diketone moiety can chelate the ferrous ion in a bidentate manner, displacing coordinating water molecules.

Hydrophobic Interactions within the Active Site (e.g., Phenylalanine Residues)

Hydrophobic interactions are key contributors to the stable binding of HPPD inhibitors. The active site of HPPD contains hydrophobic regions that accommodate the non-polar portions of the inhibitor molecules, particularly the aryl substituents. Phenylalanine residues are frequently implicated in these hydrophobic interactions. These residues can form π-π stacking interactions with the aromatic rings of the inhibitors, providing additional stability to the enzyme-inhibitor complex. For instance, studies have shown that aryl substituents of inhibitors interact with phenylalanine residues within the active site, such as Phe360 and Phe403 in Arabidopsis thaliana HPPD.

Specific Insights into Hppd-IN-1 Binding and Mode of Action

This compound is characterized as a HPPD inhibitor. Its mode of action involves targeting and inhibiting the HPPD enzyme, similar to other compounds in this class.

Structural Features of this compound Contributing to Inhibition

While the detailed structural features of this compound and its specific interactions within the HPPD active site may be the subject of ongoing research, its classification as a HPPD inhibitor suggests it possesses structural elements characteristic of this class of compounds, such as a moiety capable of chelating the active site Fe(II) and an aromatic system for hydrophobic interactions. The inhibitory activity of this compound against Arabidopsis thaliana HPPD has been reported.

Comparison with Other Triketone Inhibitors

This compound's inhibitory activity has been compared to that of other established HPPD inhibitors, such as mesotrione (B120641). Research indicates that this compound exhibits potent inhibitory activity against Arabidopsis thaliana HPPD, with an IC₅₀ value reported to be superior to that of mesotrione in in vitro studies.

Table 1 provides a comparison of the in vitro inhibitory activity (IC₅₀) of this compound and mesotrione against Arabidopsis thaliana HPPD.

| Compound | Arabidopsis thaliana HPPD IC₅₀ (μM) |

| This compound | 0.248 |

| Mesotrione | 0.283 |

This data suggests that this compound is a highly effective inhibitor of HPPD, demonstrating slightly greater potency than mesotrione in this specific in vitro assay. Mesotrione itself is a widely used and effective triketone herbicide known for its HPPD inhibitory activity. Other commercially available triketone HPPD inhibitors include sulcotrione (B48614) and tembotrione. These compounds share the core triketone structure and rely on similar mechanisms of action involving Fe(II) chelation and hydrophobic interactions with the enzyme's active site. The variations in their aryl substituents and other structural modifications contribute to differences in their potency, selectivity, and spectrum of activity.

Preclinical Investigations and Functional Consequences of Hppd in 1 Inhibition

In vitro Biochemical and Enzymatic Studies

The study of enzyme kinetics is fundamental to understanding how inhibitors interact with their target. For HPPD inhibitors, these studies reveal the nature and efficiency of the binding process. Many potent HPPD inhibitors are characterized as slow-binding inhibitors, which often exhibit superior efficacy in vivo due to a long residence time on the target enzyme. nih.gov This time-dependent inhibition is a key characteristic. nih.gov

The inhibition kinetics are often evaluated using the Michaelis-Menten model, which helps determine key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Different types of inhibitors (competitive, non-competitive, uncompetitive) will alter these parameters in distinct ways. For instance, competitive inhibitors increase the apparent Km without changing the Vmax.

Table 1: Conceptual Enzyme Kinetic Parameters for HPPD Inhibition

| Kinetic Parameter | Description | Impact of a Typical HPPD Inhibitor |

|---|---|---|

| Ki | Inhibition constant; indicates the potency of an inhibitor. | Low nanomolar range for effective inhibitors. |

| kon (k1) | Association rate constant for inhibitor binding. | Varies, contributes to binding speed. |

| koff (k-1) | Dissociation rate constant for inhibitor release. | A low koff value is characteristic of slow-binding inhibitors with long target residence times. nih.gov |

| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | Used as a standard measure of inhibitory potency in screening assays. |

This table is illustrative of the types of data generated in kinetic studies of HPPD inhibitors.

Structural studies, including X-ray crystallography, have provided insights into the molecular interactions that govern these kinetics. For example, the conformational change of specific amino acid residues, such as Phe428, at the C-terminal α-helix of the enzyme upon inhibitor binding has been identified as a factor related to the slow-binding kinetics. nih.gov

The basis for selectivity can arise from subtle differences in the active site architecture between the HPPD of a target weed and that of a tolerant crop or non-target organism like mammals. regulations.gov In mammals, HPPD is involved in the catabolism of the amino acid tyrosine. nih.gov Inhibition of mammalian HPPD leads to an excess of systemic tyrosine (tyrosinemia), which is the primary mode of action for toxicity in laboratory animals. nih.govcroplifeeurope.eu The development of HPPD-inhibitor-resistant crops often involves the introduction of a resistant bacterial HPPD enzyme, highlighting that enzymes from different organisms can have inherently different sensitivities to the same inhibitor. nih.govunl.edu

In vivo Plant-Based Studies of Herbicidal Activity

HPPD-inhibiting herbicides are widely used for the selective pre-emergence and post-emergence control of a broad spectrum of weeds. cambridge.orgnih.gov They are particularly effective against many annual broadleaf weeds and also control some grass species. cambridge.orgnih.gov Their primary use is in crops like corn, sugarcane, sorghum, and wheat. cambridge.orgunl.edu As of 2022, several broadleaf weeds, including Palmer amaranth (B1665344) and waterhemp, have evolved resistance to HPPD inhibitors, primarily through metabolic resistance mechanisms. cambridge.orgunl.edu

Table 2: Examples of Weeds Controlled by HPPD-Inhibiting Herbicides

| Weed Type | Species Name | Common Name |

|---|---|---|

| Broadleaf | Amaranthus palmeri | Palmer amaranth cambridge.org |

| Broadleaf | Amaranthus tuberculatus | Waterhemp cambridge.org |

| Broadleaf | Capsella bursa-pastoris | Shepherd's-purse nih.gov |

| Broadleaf | Descurainia sophia | Flixweed nih.gov |

| Broadleaf | Malachium aquaticum | Water chickweed nih.gov |

| Grass (Monocot) | Alopecurus aequalis | Shortawn foxtail nih.gov |

| Grass (Monocot) | Alopecurus japonicus | Japanese foxtail nih.gov |

This table lists examples of weeds that have been targeted by various HPPD inhibitors.

The herbicidal effect of HPPD inhibitors stems directly from their disruption of a critical metabolic pathway. nih.gov By blocking the production of homogentisate (B1232598), these compounds prevent the synthesis of two vital types of molecules: plastoquinones and tocochromanols (which include tocopherols (B72186) and tocotrienols, collectively known as vitamin E). nih.govresearchgate.net

Plastoquinone (B1678516) Depletion : Plastoquinone is an essential component of the photosynthetic electron transport chain. nih.gov It also serves as a critical cofactor for the enzyme phytoene (B131915) desaturase, which is involved in carotenoid biosynthesis.

Carotenoid Biosynthesis Inhibition : The lack of plastoquinone indirectly halts carotenoid production. Carotenoids are pigments that protect chlorophyll (B73375) from photooxidation.

Bleaching and Death : Without carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic white or "bleached" appearance of treated plants. nih.govnih.govregulations.gov This destruction of the photosynthetic apparatus ultimately results in plant death. nih.gov

Tocochromanol (Vitamin E) Depletion : As homogentisate is also the precursor for vitamin E, its synthesis is also blocked. nih.gov Vitamin E acts as an important antioxidant, protecting membranes from oxidative stress.

Table 3: Metabolic Consequences of HPPD Inhibition in Plants

| Pathway/Molecule | Function | Effect of Inhibition |

|---|---|---|

| Homogentisate | Precursor molecule | Synthesis is blocked. |

| Plastoquinone | Photosynthetic electron transport; cofactor for carotenoid synthesis. | Depleted, leading to inhibition of photosynthesis and carotenogenesis. nih.govresearchgate.net |

| Carotenoids | Protect chlorophyll from photooxidation. | Synthesis is blocked, leading to chlorophyll destruction. regulations.gov |

| Tocochromanols (Vitamin E) | Antioxidant, membrane protection. | Synthesis is blocked. nih.gov |

Mechanistic Studies in Model Organisms (Non-Human)

While the primary target of HPPD-inhibiting herbicides is plants, mechanistic studies in mammalian models are crucial for understanding potential cross-species effects. In mammals, HPPD is the second enzyme in the tyrosine catabolic pathway. nih.govcroplifeeurope.eu

The established mode of action in mammals involves the inhibition of this enzyme, which leads to a buildup of its substrate, tyrosine, in the bloodstream—a condition known as tyrosinemia. regulations.govnih.govcroplifeeurope.eu The adverse effects observed in laboratory animals are associated with this excess systemic tyrosine. croplifeeurope.eu

Significant species differences in sensitivity to HPPD inhibitors have been observed. nih.gov These differences are hypothesized to be primarily due to varying activity levels of the enzyme tyrosine aminotransferase (TAT), which is the first and rate-limiting enzyme in tyrosine catabolism. nih.govcroplifeeurope.eu Species with high TAT activity, such as mice and humans, are better able to clear excess tyrosine and are less sensitive to the toxic effects of HPPD inhibition compared to species with low TAT activity, like rats. nih.govcroplifeeurope.eu These findings are critical for selecting appropriate animal models for human health risk assessment. nih.gov

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 4-hydroxyphenylpyruvate (HPP) |

| Bipyrazone |

| Cyprafluone |

| Fenpyrozone |

| Glufosinate |

| Glyphosate |

| Homogentisate (HG) |

| Isoxaflutole |

| Mesotrione (B120641) |

| Nitisinone (B1678953) |

| Plastoquinone |

| Pyrasulfotole |

| Pyrazolynate |

| Pyrazoxyfen |

| Tembotrione |

| Tocochromanol |

| Tocopherol |

| Tocotrienol |

| Tolpyralate |

| Topramezone |

| Tripyrasulfone |

| Tyrosine |

| Vitamin E |

Effects on Tyrosine Metabolism in Animal Models (e.g., Rats, Mice)

There is no specific data available from preclinical studies on HPPD-IN-1 to detail its effects on tyrosine metabolism in animal models such as rats and mice. Research on other HPPD inhibitors has consistently shown that blocking this enzyme leads to a significant elevation of plasma tyrosine levels. The magnitude of this effect varies between species, which is largely attributed to differences in the activity of the enzyme tyrosine aminotransferase (TAT). For instance, rats, which have lower TAT activity, tend to exhibit more pronounced tyrosinemia compared to mice.

Investigation of Tyrosinemia Development in Preclinical Models

Similarly, there are no specific investigations into the development of tyrosinemia in preclinical models following the administration of this compound. Studies with other compounds in this class have established a clear cause-and-effect relationship between HPPD inhibition and tyrosinemia. These investigations are crucial for understanding the potential toxicological profile of an HPPD inhibitor.

To illustrate the typical findings in this area of research, the following table presents comparative data on maximum serum tyrosine levels observed in different species after complete inhibition of HPPD by other inhibitors.

| Species | Maximum Serum Tyrosine (nmol/mL) |

| Rat | 2673 |

| Dog | 1814 |

| Rabbit | 1480 |

| Mouse | 1154 |

| Human | 1192 |

This table is based on data from studies with other HPPD inhibitors and is provided for illustrative purposes only. Specific data for this compound is not available.

Without dedicated preclinical studies on this compound, any discussion of its specific in-vivo functional consequences would be speculative and fall outside the requested scope of providing scientifically accurate information based on available research.

Structure Activity Relationship Sar and Rational Design of Hppd Inhibitors

Identification of Pharmacophore Elements for HPPD Inhibition

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For HPPD inhibitors, several key pharmacophoric features have been identified through computational modeling and experimental studies. A widely accepted model for HPPD inhibitors includes a hydrogen bond donor, a ring aromatic feature, and two hydrophobic features. nih.gov

The triketone class of HPPD inhibitors, to which Hppd-IN-1 belongs, has a distinct pharmacophore centered around the β-triketone moiety. This structural element is crucial for chelating the Fe(II) ion in the active site of the HPPD enzyme. acs.org The interaction with the ferrous ion is a mandatory condition for potent inhibition. acs.org

Role of Natural Product Fragments in Novel Inhibitor Design

Natural products have historically been a rich source of inspiration for the development of new drugs and agrochemicals. nih.gov The serendipitous discovery of HPPD inhibitors from allelopathic plants paved the way for the development of synthetic herbicides. nih.gov A successful strategy in modern medicinal and agricultural chemistry is the "active fragment splicing method," which involves combining known active fragments from different molecules, including natural products, to create novel compounds with improved properties. bohrium.com

The design of this compound is a prime example of this approach. Its structure incorporates fragments from natural products known for their biological activities. Specifically, coumarin (B35378) and its derivatives, as well as pyridine (B92270) and isoxazole (B147169) rings, which are prevalent in agrochemical development, served as inspiration for the design of a series of 4-hydroxyl-3-(substituted aryl)-pyran-2-one derivatives, including this compound. bohrium.com This strategy aims to leverage the evolutionary-optimized binding motifs of natural products to create potent and selective enzyme inhibitors. The use of natural product scaffolds can also lead to compounds with favorable pharmacokinetic properties. nih.gov

Synthetic Approaches to this compound and Related Compounds

This compound belongs to a series of 4-hydroxyl-3-(substituted aryl)-pyran-2-one derivatives. The general synthetic pathway to these compounds involves a multi-step process starting from readily available starting materials. For the synthesis of related triketone-containing quinoxaline (B1680401) derivatives, a structure-based drug design strategy has been employed. aliyuncs.com

The synthesis of cyclohexanedione derivatives containing pyrazole (B372694) and pyridine groups as potential HPPD inhibitors has also been reported, highlighting the modular nature of synthesizing these complex molecules. nih.gov A common feature in the synthesis of many HPPD inhibitors is the construction of the core heterocyclic or carbocyclic triketone scaffold, followed by the introduction of various substituted aryl groups to explore the structure-activity relationships. For instance, the synthesis of 3-hydroxy-cyclohexene-2-ones can be achieved through the reaction of a cyanoethylated ketone in a polar solvent. google.com The final step in the synthesis of this compound and its analogues typically involves the coupling of the substituted aryl moiety with the pyran-2-one core.

Modulation of Inhibitory Potency Through Chemical Modifications

The inhibitory potency of HPPD inhibitors can be significantly altered by making chemical modifications to their structure. This is a cornerstone of the hit-to-lead optimization process in drug and herbicide discovery. nih.gov For the triketone class of inhibitors, modifications to the aromatic portion of the molecule have been extensively studied to understand their impact on inhibitory activity.

In the case of this compound and its analogues, a series of compounds with different substituents on the aryl ring were synthesized and their inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD) was evaluated. bohrium.com this compound (designated as compound II-3 in the study) exhibited an IC50 value of 0.248 μM, which was superior to the commercial herbicide mesotrione (B120641) (IC50 = 0.283 μM). bohrium.com

The following table summarizes the inhibitory activities of this compound and some of its analogues, demonstrating how chemical modifications affect their potency.

| Compound | Substituent on Aryl Ring | IC50 (μM) against AtHPPD |

|---|---|---|

| This compound (II-3) | 2-CF3-4-pyridyl | 0.248 |

| I-12 | 2-Cl-5-isoxazolyl | Data not available for AtHPPD, but showed excellent herbicidal activity |

| Mesotrione (Control) | 2-nitro-4-(methylsulfonyl)benzoyl | 0.283 |

The data indicates that the nature and position of the substituent on the aryl ring play a crucial role in determining the inhibitory potency. For example, the presence of a trifluoromethyl group at the 2-position of a pyridine ring in this compound leads to potent inhibition. Quantitative structure-activity relationship (QSAR) modeling and docking studies on other series of triketone inhibitors have shown that factors such as the electronic properties and steric bulk of the substituents can influence π-π stacking interactions and specific interactions with amino acid residues in the binding site of the HPPD enzyme. nih.gov For instance, in a series of triketone-quinoline hybrids, the introduction of electron-withdrawing groups like cyano and chloro at specific positions on the quinoline (B57606) scaffold was found to be beneficial for activity. nih.gov These findings underscore the importance of systematic chemical modifications in the rational design of highly potent HPPD inhibitors.

Advanced Methodologies in Hppd Inhibitor Research

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques are widely utilized in the research and design of HPPD inhibitors. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.comnih.gov These methods, including virtual screening, molecular docking, and molecular dynamics simulations, are valuable for predicting how potential inhibitors might bind to the HPPD enzyme and estimating the strength of these interactions. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.comnih.gov They play a significant role in computer-aided drug design (CADD) efforts aimed at identifying novel HPPD inhibitors. frontiersin.orgresearchgate.net

Quantum Mechanical/Molecular Mechanical (QM/MM) Theoretical Calculations

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) calculations are employed to investigate the intricate catalytic mechanism of HPPD and analyze the interactions occurring within its active site at an electronic level. nih.govnih.govresearchgate.netpdbj.org These theoretical approaches can help elucidate reaction pathways and the nature of interactions involved in substrate and inhibitor binding. nih.govnih.govresearchgate.netpdbj.org However, specific details regarding the application of QM/MM theoretical calculations to study Hppd-IN-1 were not present in the provided search results.

Site-Directed Mutagenesis for Catalytic Residue Analysis

Site-directed mutagenesis is a technique used to probe the functional importance of specific amino acid residues within the HPPD enzyme, particularly those located in the active site that are involved in substrate binding and catalysis. portlandpress.comnih.govresearchgate.netpdbj.orglpcv.fr By selectively altering these residues, researchers can assess their impact on enzyme activity and their contribution to the binding and efficacy of inhibitors. portlandpress.comnih.govresearchgate.netpdbj.org This method aids in pinpointing critical residues that interact with HPPD inhibitors. mdpi.comnih.gov Studies specifically employing site-directed mutagenesis to investigate the interaction of this compound with HPPD were not found in the provided search results.

X-ray Crystallography and Structural Elucidation of HPPD-Inhibitor Complexes

X-ray crystallography is a powerful technique that provides high-resolution three-dimensional structures of the HPPD enzyme and its complexes with inhibitors. nih.govnih.govmdpi.compdbj.orgrcsb.orgnih.govpnas.org These structures offer detailed insights into the precise binding mode of inhibitors, the specific interactions formed with active site residues, and any conformational changes that occur in the enzyme upon inhibitor binding. nih.govmdpi.compdbj.orgrcsb.org Crystallographic studies have revealed important interactions such as the chelation of inhibitors with the active site metal ion and π-π stacking interactions with aromatic residues like phenylalanine. mdpi.comrcsb.org While X-ray crystal structures of HPPD in complex with other inhibitors have been determined, a specific crystal structure of HPPD bound to this compound was not found among the provided search results.

Spectroscopic Techniques for Elucidating Enzyme-Inhibitor Interactions

Various spectroscopic techniques, including UV/Visible absorbance, Nuclear Magnetic Resonance (NMR) spectroscopy, and Magnetic Circular Dichroism (MCD) spectroscopy, are employed to study the interactions between HPPD and its inhibitors. mdpi.comnih.govnih.govpnas.orgresearchgate.net These methods can provide information about inhibitor binding events, the tautomeric state of inhibitors in solution or when bound, and changes in the electronic environment of the active site metal ion upon inhibitor interaction. nih.govnih.gov Spectroscopic comparisons can also be used to infer similarities in the active sites and binding characteristics across different HPPD enzymes or related proteins. pnas.org Research specifically utilizing spectroscopic techniques to detail the interaction of this compound with HPPD was not identified in the provided search results.

Future Research Directions for Hppd in 1 and Hppd Inhibitor Discovery

Elucidation of Remaining Unclear Aspects of HPPD Catalysis

Despite significant research, the complete reaction mechanism of HPPD in both plants and animals is not yet fully elucidated. nih.govcbm-lab.frnih.gov HPPD is an Fe(II)-dependent non-heme oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (B1232598) (HGA). nih.govrhhz.netbeilstein-journals.org The catalytic process is complex, involving steps such as substrate binding, dioxygen activation, decarboxylation, aromatic ring hydroxylation, and a 1,2-side chain shift. nih.govrhhz.netacs.org

Future research needs to further clarify the intricate details of these steps and the roles of specific catalytic residues. Studies using techniques like site-directed mutagenesis and theoretical calculations (e.g., quantum mechanical/molecular mechanical (QM/MM)) have provided insights into the roles of residues such as Gln-272, Gln-286, and Gln-358 in HPP binding and the initial nucleophilic attack, and Asn-261 and Ser-246 in C1 hydroxylation and the final rearrangement steps (numbering according to the Arabidopsis HPPD crystal structure 1SQD). nih.govcbm-lab.frnih.gov Further research is needed to understand the movement of the aromatic ring of HPP during the reaction and the precise nature of key intermediates. nih.govnih.gov The observation that the final 1,2 shift step is also catalyzed by a structurally unrelated enzyme highlights the need for a deeper understanding of the common mechanistic principles involved. nih.govnih.gov

Exploration of Novel Chemical Scaffolds for Enhanced Inhibition

The discovery and development of novel chemical scaffolds for HPPD inhibition remain a crucial area of research for both herbicidal and therapeutic applications. Current commercial HPPD inhibitors primarily belong to classes such as triketones, pyrazoles, and isoxazoles. hep.com.cn However, the need for compounds with improved potency, selectivity, and favorable properties drives the search for new structural classes.

Research is exploring diverse chemical scaffolds beyond the traditional ones. Examples include the investigation of aryl-naphthyl methanone (B1245722) derivatives, arylthioacetic acid derivatives, and pyrazole-benzofuran structures as potential HPPD inhibitors. frontiersin.orgnih.govnih.gov Studies involving the design and synthesis of novel triketone-quinoxaline hybrids have also shown promising inhibition capabilities. hep.com.cnresearchgate.net These efforts often utilize structure-based drug design strategies and molecular docking studies to understand the interaction between the inhibitors and the HPPD active site. hep.com.cnfrontiersin.orgnih.govnih.govresearchgate.net Key interactions often involve chelation with the active site ferrous ion and π-π stacking interactions with surrounding aromatic residues. beilstein-journals.orghep.com.cn Future research will continue to leverage these approaches to identify and optimize compounds with novel scaffolds for enhanced HPPD inhibition.

Application of Hppd-IN-1 as a Probe for HPPD Biology

While specific information on this compound's use as a biological probe is not detailed in the search results, the concept of using HPPD inhibitors as probes is relevant. Potent and selective HPPD inhibitors can serve as valuable tools to investigate the biological roles of HPPD in various organisms and pathways.

Such probes can be used to study the impact of HPPD inhibition on tyrosine metabolism, plastoquinone (B1678516) and tocopherol biosynthesis in plants, and the accumulation of toxic metabolites in the context of diseases like tyrosinemia type I. By using inhibitors with specific binding characteristics, researchers can gain insights into the enzyme's kinetic behavior, active site dynamics, and interactions with other proteins. The development of fluorescent probes that coordinate with the active site metal ion, such as Zn2+ in some studies, demonstrates the potential for real-time monitoring of HPPD activity and inhibitor binding in biological systems and environmental media. researchgate.net Future research could explore the potential of this compound, assuming it possesses suitable properties, as a probe to further dissect HPPD biology and its involvement in different physiological processes.

Development of Resistance Management Strategies in Herbicidal Applications

The evolution of herbicide resistance in weed species is a significant challenge in agriculture. HPPD-inhibiting herbicides are valuable tools for weed control, but resistance has emerged in several weed species, often through metabolic resistance mechanisms. researchgate.netunl.edu

Future research is focused on developing effective strategies to manage and mitigate HPPD inhibitor resistance. This includes the integration of non-chemical weed control methods and the use of diversified herbicide programs involving mixtures of herbicides with different sites of action. researchgate.netunl.edu Research into the molecular mechanisms of resistance, such as enhanced herbicide detoxification or target-site alterations, is crucial for designing new inhibitors that can overcome resistance. researchgate.netnih.gov The development of herbicide-tolerant crops through genetic modification, including the overexpression of resistant bacterial HPPD enzymes or modified plant HPPD genes, is another strategy being explored to enable the continued use of HPPD inhibitors. researchgate.netnih.govk-state.eduuark.edu Understanding the genetic basis of resistance and the fitness costs associated with resistance mechanisms will also inform resistance management strategies.

Investigation of HPPD Inhibition in Other Preclinical Disease Models (e.g., Parkinson's Disease, Tyrosinemia Type I), focusing on enzyme mechanism and pathway modulation

HPPD inhibition has therapeutic potential beyond tyrosinemia type I. HPPD inhibitors are being investigated in preclinical studies and clinical trials for conditions like Parkinson's disease. nih.govcbm-lab.frnih.gov The rationale for this application in Parkinson's disease is based on the premise that inhibiting tyrosine catabolism could increase tyrosine availability for conversion to dopamine (B1211576) precursors in the brain. nih.gov

In the context of tyrosinemia type I, HPPD inhibitors like nitisinone (B1678953) are used to prevent the accumulation of toxic metabolites that cause severe liver and kidney damage. patsnap.comnih.govbibliotekanauki.plunisi.it Future research in these disease models will continue to focus on the enzyme mechanism and how HPPD inhibition modulates the relevant metabolic pathways. This includes detailed studies on the interaction of inhibitors with human HPPD, considering potential differences in binding compared to plant HPPD. nih.govportlandpress.com Understanding the gating mechanism of human HPPD, for instance, can inform the design of more effective therapeutic inhibitors. nih.gov Research will also explore the pharmacokinetics and pharmacodynamics of HPPD inhibitors in these models to optimize dosing and minimize potential off-target effects or the accumulation of upstream metabolites like tyrosine. patsnap.comresearchgate.net The exploration of novel HPPD inhibitors with improved selectivity for human HPPD is also a key area for therapeutic development. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations when designing in vitro experiments to evaluate HPPD-IN-1's enzyme inhibition efficacy?

- Methodological Answer :

- Step 1 : Select appropriate assays (e.g., fluorescence-based HPPD enzyme activity assays) and validate their sensitivity using positive controls like mesotrione .

- Step 2 : Standardize experimental conditions (pH, temperature, substrate concentration) to ensure reproducibility. Include triplicate measurements to account for variability .

- Step 3 : Calculate IC50 values using nonlinear regression models (e.g., GraphPad Prism) and report 95% confidence intervals .

- Step 4 : Cross-validate results with orthogonal methods (e.g., isothermal titration calorimetry) to confirm binding kinetics .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound's mechanistic studies?

- Methodological Answer :

- Step 1 : Use databases like PubMed and SciFinder with Boolean queries (e.g., "this compound AND (kinetics OR crystal structure)") to filter primary studies .

- Step 2 : Apply inclusion/exclusion criteria (e.g., studies published in the last 10 years with full-text access) to prioritize recent findings .

- Step 3 : Map recurring themes (e.g., conflicting IC50 values across species) and unresolved questions (e.g., off-target effects on related enzymes) .

- Step 4 : Use tools like VOSviewer to visualize research trends and authorship networks .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Step 1 : Use nonlinear regression to fit dose-response curves, ensuring data meets assumptions of normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) .

- Step 2 : Apply corrections for multiple comparisons (e.g., Bonferroni) when testing multiple concentrations or time points .

- Step 3 : Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize biological significance .

- Step 4 : Use open-source platforms like R or Python for transparent and reproducible analysis scripts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported this compound potency values across different experimental models?

- Methodological Answer :

- Step 1 : Conduct a meta-analysis to quantify variability sources (e.g., assay type, species-specific HPPD isoforms) using random-effects models .

- Step 2 : Perform head-to-head comparisons under standardized conditions (e.g., recombinant human vs. Arabidopsis HPPD) to isolate model-dependent effects .

- Step 3 : Validate findings with structural data (e.g., X-ray crystallography) to assess binding mode consistency across models .

- Step 4 : Publish negative results and methodological limitations to reduce publication bias .

Q. What strategies optimize this compound's pharmacokinetic profiling in preclinical in vivo studies?

- Methodological Answer :

- Step 1 : Use LC-MS/MS for plasma/tissue quantification, ensuring calibration curves meet FDA validation criteria (accuracy ±15%, precision ≤15%) .

- Step 2 : Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate parameters like clearance and volume of distribution .

- Step 3 : Incorporate physiologically based pharmacokinetic (PBPK) models to extrapolate human dosing regimens .

- Step 4 : Address ethical compliance (e.g., ARRIVE guidelines for animal studies) and document protocols in public repositories like Open Science Framework .

Q. How can cross-disciplinary approaches enhance understanding of this compound's off-target effects?

- Methodological Answer :

- Step 1 : Integrate proteomics (e.g., affinity purification mass spectrometry) to identify unintended protein interactions .

- Step 2 : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities for structurally related enzymes .

- Step 3 : Validate predictions with functional assays (e.g., enzyme activity panels for homologous targets) .

- Step 4 : Collaborate with structural biologists to design this compound analogs with improved selectivity .

Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound data in tables and figures?

- Methodological Answer :

- Tables : Include mean ± SEM, sample size (n), and statistical annotations (e.g., asterisks for p-values). Use footnotes to clarify abbreviations .

- Figures : Label axes with units, use consistent color schemes for treatment groups, and provide raw data in supplementary files .

- Reproducibility : Share protocols on protocols.io and deposit raw data in repositories like Zenodo .

Q. How should researchers address ethical considerations in this compound studies involving animal models?

- Methodological Answer :

- Step 1 : Obtain institutional animal care committee (IACUC) approval and adhere to the 3Rs (Replacement, Reduction, Refinement) .

- Step 2 : Report housing conditions, anesthesia protocols, and humane endpoints in the methods section .

- Step 3 : Use randomization and blinding to minimize bias in outcome assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.